~110-Fold Selectivity for TDO over IDO1
680C91 demonstrates clear selectivity for TDO, a critical differentiator from broad-spectrum kynurenine pathway inhibitors. Against the closely related enzyme IDO1, 680C91 shows negligible activity . While 680C91 potently inhibits human TDO (IC50 = 0.28 µM), its activity against mouse IDO1 is >80 µM, resulting in a >285-fold selectivity window . This contrasts with compounds like epacadostat, which preferentially target IDO1 [1].
| Evidence Dimension | Enzyme inhibition potency and selectivity (TDO vs. IDO1) |
|---|---|
| Target Compound Data | hTDO IC50: 0.28 µM; mIDO1 IC50: >80 µM |
| Comparator Or Baseline | mIDO1 IC50: >80 µM (680C91 on IDO1) |
| Quantified Difference | >285-fold more potent on hTDO vs. mIDO1 |
| Conditions | Recombinant human TDO and mouse IDO1 enzyme assays. |
Why This Matters
This high degree of selectivity ensures that observed biological effects can be confidently attributed to TDO inhibition, rather than off-target effects on IDO1, which is crucial for dissecting the distinct roles of these enzymes in immune regulation and tumor biology.
- [1] Choudhary A, et al. Tryptophan catabolism is dysregulated in leiomyomas. Fertil Steril. 2021;116(3):e388. doi:10.1016/j.fertnstert.2021.07.1037. View Source
